molecular formula C27H32N6O8S2 B2828823 diethyl 5-(2-((4-butyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 393849-08-6

diethyl 5-(2-((4-butyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2828823
CAS No.: 393849-08-6
M. Wt: 632.71
InChI Key: KLUPCHLJSSTZOR-UHFFFAOYSA-N
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Description

Diethyl 5-(2-((4-butyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C27H32N6O8S2 and its molecular weight is 632.71. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Inhibitor Studies : One study involves the synthesis of alpha-thioketosides with various aglycones, including 4-nitrothiophenol, through phase-transfer catalysis. These ketosides exhibit inhibitory effects on Clostridium perfringens sialidase, with Ki-values ranging from 2.3mM to 6.6mM (Rothermel & Faillard, 1989).

  • Cyclic Transformation Studies : Another research focuses on the transformation of 1,3,4-oxadiazol-2(3H)-one derivatives into 1,3,5-triazine-2,4,6-trione derivatives. This cyclic transformation is the first of its kind reported for creating 1,3,5-triazine-2,4,6-trione derivatives (Chau, Malanda, & Milcent, 1997).

  • Thermal Decomposition Studies : Research on the thermal decomposition of 1,3,4-dioxazole derivatives has been conducted. These compounds decompose into phenylisocyanates and ketones at elevated temperatures, providing insights into their thermal stability and decomposition pathways (Nohira et al., 1967).

  • Preparation of Heteroaromatic Compounds : A study on the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines reveals the reaction of active methylene nitriles with 3-azido-2-substituted thiophenes. This contributes to the understanding of the synthesis of heteroaromatic compounds with potential biological activity (Westerlund, 1980).

  • Synthesis of Novel Compounds : Another research reports the synthesis of novel thiazolidinedione ring-containing molecules and their evaluation for hypoglycemic and hypolipidemic activity. This demonstrates the potential therapeutic applications of these compounds in treating conditions like diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011).

  • Evaluation of Human Equilibrative Nucleoside Transporter 1 (hENT1) : A study focuses on synthesizing compounds like 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA) and their analogues. These compounds are used to study human equilibrative nucleoside transporter 1 (hENT1) binding effects and predict the antitumor efficacy of gemcitabine (Robins et al., 2010).

Properties

IUPAC Name

diethyl 5-[[2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O8S2/c1-5-8-13-32-19(14-28-23(35)17-9-11-18(12-10-17)33(38)39)30-31-27(32)42-15-20(34)29-24-21(25(36)40-6-2)16(4)22(43-24)26(37)41-7-3/h9-12H,5-8,13-15H2,1-4H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUPCHLJSSTZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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